Muraglitazar (Bristol-Myers Squibb/Merck) is a new agent under investigation for the treatment of patients with type 2 diabetes. It belongs to a novel class of drugs that target the peroxisome proliferator-activated receptors, both alpha and gamma subtypes. In addition to improvements in blood glucose and hemoglobin A1c (HbA1c), muraglitazar treatment is associated with a substantial reduction in triglycerides (TGs), an increase in HDL-C, and a modest decrease in LDL-C levels.
Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Muraglitazar causes an increase in HDL-C levels, and a decrease in total cholesterol, apolipoprotein B, triglycerides and HbA1c. This agent is associated with an increased risk of adverse cardiovascular events and heart failure.
Muraglitazar
CAS No.: 331741-94-7
Cat. No.: VC0536458
Molecular Formula: C29H28N2O7
Molecular Weight: 516.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 331741-94-7 |
---|---|
Molecular Formula | C29H28N2O7 |
Molecular Weight | 516.5 g/mol |
IUPAC Name | 2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid |
Standard InChI | InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33) |
Standard InChI Key | IRLWJILLXJGJTD-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Muraglitazar
Structural Characteristics
Muraglitazar (PubChem CID: 206044) is a 1,3-oxazole derivative with a molecular weight of 516.5 g/mol . Its chemical structure enables dual agonism of PPARα and PPARγ receptors, distinguishing it from earlier thiazolidinediones like pioglitazone, which selectively target PPARγ . The compound’s 2D and 3D conformational flexibility facilitates binding to nuclear receptor domains, modulating gene expression involved in glucose and lipid metabolism .
Mechanism of Action
Muraglitazar activates PPARγ in adipose tissue, liver, and skeletal muscle, enhancing insulin sensitivity and promoting adipocyte differentiation . Concurrent PPARα activation in hepatocytes upregulates fatty acid oxidation enzymes, reducing triglyceride synthesis and increasing HDL cholesterol . Preclinical studies revealed that Muraglitazar increases adiponectin secretion, which activates 5′-monophosphate-activated protein kinase (AMPK) in skeletal muscle, enhancing mitochondrial biogenesis and free fatty acid oxidation .
Table 1: Key Pharmacodynamic Effects of Muraglitazar
Parameter | Effect Size (vs. Baseline) | Study Reference |
---|---|---|
HbA1c reduction | -1.4% to -2.1% | |
Triglyceride reduction | -39% to -41% | |
HDL cholesterol increase | +12% to +23% | |
LDL cholesterol decrease | -6% to -9% |
Clinical Efficacy in Type 2 Diabetes Management
Glycemic Control
In a 24-week, double-blind trial involving 1,599 drug-naive patients, Muraglitazar 5 mg/day reduced HbA1c by 1.14%–2.07% compared to -0.57% with pioglitazone . Insulin-stimulated glucose disposal rates increased by 81%, correlating with enhanced AMPK activity and adiponectin receptor expression in skeletal muscle . These effects were dose-dependent, with 5 mg/day achieving optimal balance between efficacy and tolerability .
Lipid Modulation
Muraglitazar’s PPARα activity drove significant lipid improvements:
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LDL particle size: Shifted from small, dense to larger, buoyant particles, reducing atherogenic risk .
Event Type | Muraglitazar (N = 2,374) | Control (N = 1,351) | Relative Risk (95% CI) |
---|---|---|---|
All-cause mortality | 1.14% | 0.52% | 2.21 (0.96–5.08) |
Nonfatal MI | 0.67% | 0.22% | 2.98 (0.88–10.1) |
CHF | 0.55% | 0.07% | 7.43 (0.97–56.8) |
TIA | 0.42% | 0.07% | 5.91 (0.71–49.3) |
Mechanistic Insights into Cardiovascular Risk
Muraglitazar’s PPARγ-mediated fluid retention and PPARα-induced hypertrophy in cardiac myocytes may explain its CHF risk . Elevated adiponectin levels, while beneficial metabolically, may paradoxically promote adverse ventricular remodeling in predisposed individuals .
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